precorrin 3
Description
Properties
CAS No. |
114019-24-8 |
|---|---|
Molecular Formula |
C7H11NO3 |
Synonyms |
precorrin 3 |
Origin of Product |
United States |
Enzymatic Genesis of Precorrin 3 from Upstream Tetrapyrroles
Precursor Substrates and Initial Macrocycle Methylations Leading to Precorrin-2 (B1239101)
The journey to precorrin-3 begins with uroporphyrinogen III, a key intermediate at a branch point in tetrapyrrole biosynthesis, leading to both heme and cobalamin/siroheme (B1205354) pathways. uniprot.org Uroporphyrinogen III undergoes two successive C-methylation reactions to yield precorrin-2, via the intermediate formation of precorrin-1. uniprot.orguniprot.orgasm.orgexpasy.org These methylations are catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen-III C-methyltransferase, also known as SUMT, CobA, or CysG in different organisms. uniprot.orguniprot.orgasm.orgexpasy.org
In Bacillus subtilis, the enzyme responsible is SUMT (O34744). uniprot.org In Pseudomonas denitrificans, SUMT has been purified and characterized, showing a molecular weight of approximately 56,500 as a homodimer, with subunits of Mr 30,000. asm.org This enzyme catalyzes the addition of methyl groups at the C-2 and C-7 positions of uroporphyrinogen III. uniprot.orguniprot.orgasm.orgexpasy.org In vitro studies suggest that the monomethylated product, precorrin-1, is released from the enzyme before the second methylation occurs. asm.org The enzyme exhibits a pH optimum of 7.7 and has Km values of 6.3 µM for S-adenosyl-L-methionine and 1.0 µM for uroporphyrinogen III. uniprot.orgasm.org S-adenosylhomocysteine is a potent competitive inhibitor of this methylation. uniprot.org
S-Adenosyl-L-Methionine (SAM)-Dependent C-20 Methylation of Precorrin-2 to Precorrin-3
The conversion of precorrin-2 to precorrin-3 involves the addition of a third methyl group, specifically at the C-20 position of the macrocycle. ebi.ac.uknih.govnih.govebi.ac.uk This crucial step is catalyzed by a specific S-adenosyl-L-methionine-dependent methyltransferase. ebi.ac.uknih.govebi.ac.uk
In the aerobic pathway of cobalamin biosynthesis, this enzyme is known as CobI. nih.govmpg.deebi.ac.uk In the anaerobic pathway, the corresponding enzyme is CbiL. nih.govmpg.deebi.ac.uknih.govuniprot.org The reaction catalyzed is the methylation of precorrin-2 to produce precorrin-3A, utilizing SAM as the methyl donor and releasing S-adenosyl-L-homocysteine. ebi.ac.uk
Characterization of Precorrin-2 C-20 Methyltransferase (e.g., CobI, CbiL)
Precorrin-2 C-20 methyltransferases, such as CobI and CbiL, belong to a superfamily of tetrapyrrole methylases that utilize SAM. mpg.de These enzymes are distinct in the aerobic (CobI) and anaerobic (CbiL) cobalamin biosynthetic pathways. nih.govmpg.de
CobI (EC 2.1.1.130) catalyzes the C-20 methylation of precorrin-2 to precorrin-3A in the aerobic pathway. uniprot.org CbiL (EC 2.1.1.151) performs the equivalent C-20 methylation, but typically on cobalt-precorrin-2 (also referred to as cobalt-factor II) in the anaerobic pathway, yielding cobalt-precorrin-3A (cobalt-factor III). nih.govnih.govuniprot.orgnih.gov In some organisms, like Clostridium difficile, CbiL can be fused with CbiK (a cobaltochelatase) into a bifunctional enzyme. nih.govmpg.deebi.ac.uk
Purification and characterization studies of S-adenosyl-L-methionine:precorrin-2 methyltransferase (SP2MT), corresponding to CobI, from Pseudomonas denitrificans have shown it to be a homodimer with a native molecular weight of approximately 53,000, composed of two identical subunits of Mr 26,000. nih.gov The enzyme was purified about 110-fold with a 28% yield using various chromatographic techniques. nih.gov
Crystal structures of CbiL, such as from Chlorobium tepidum, reveal that the enzyme forms a dimer, with each subunit consisting of N-terminal and C-terminal domains. rcsb.org SAM (or its demethylated form, S-adenosylhomocysteine) binds in a cleft between these domains. rcsb.org
Mechanistic Principles Governing C-20 Methylation Events
The C-20 methylation catalyzed by enzymes like CbiL involves the transfer of a methyl group from SAM to the C-20 position of the precorrin-2 macrocycle. ebi.ac.uknih.govebi.ac.uk This reaction is crucial as the C-20 carbon is ultimately extruded during the ring contraction step later in cobalamin biosynthesis, a process that converts the porphyrinoid structure to a corrin (B1236194) ring. ebi.ac.ukrcsb.org
Structural studies of CbiL in complex with S-adenosylhomocysteine have provided insights into the catalytic mechanism. rcsb.org Modeling of the substrate (cobalt-factor II) binding suggests that a conserved tyrosine residue (Tyr226 in Chlorobium tepidum CbiL) is positioned near the C-20 atom, as well as the C-1 and C-19 atoms of the tetrapyrrole ring. rcsb.org This spatial arrangement supports a proposed catalytic mechanism involving the direct transfer of the methyl group from SAM to the substrate via an SN2-like mechanism, potentially catalyzed by the conserved tyrosine residue. rcsb.org The cobalt ion, if present in the substrate (as with cobalt-precorrin-2), is thought to act primarily as an anchor for substrate recognition within the enzyme's active site, rather than participating directly in a redox change during this specific methylation step. nih.gov
Mechanistic and Enzymological Elucidation of Precorrin 3 Transformations
Aerobic Cobalamin Biosynthesis Pathway (e.g., Pseudomonas denitrificans)
The aerobic cobalamin biosynthesis pathway diverges from that of heme and chlorophyll (B73375) at uroporphyrinogen III. wikipedia.org This pathway is characterized by the late insertion of cobalt and the requirement for oxygen. wikipedia.orgmpg.de The intermediates are sequentially methylated, and precorrin-3A is formed by the methylation of precorrin-2 (B1239101) at the C-20 position by the enzyme CobI. nih.govnih.gov Precorrin-3A then serves as the substrate for subsequent crucial transformations, including hydroxylation, lactone formation, methylation, and ring contraction, which are mediated by the enzymes CobG and CobJ. nih.govnih.gov
Conversion of Precorrin-3A to Precorrin-3B by Precorrin-3B Synthase (CobG)
The conversion of precorrin-3A to precorrin-3B is catalyzed by the enzyme precorrin-3B synthase, also known as CobG. wikipedia.org This reaction is a critical step in the aerobic pathway and involves the incorporation of oxygen. wikipedia.orgwikipedia.org The transformation can be represented by the following reaction:
Precorrin-3A + NADH + H⁺ + O₂ ⇌ Precorrin-3B + NAD⁺ + H₂O wikipedia.org
CobG is classified as an oxidoreductase, specifically acting on paired donors with O₂ as the oxidant. wikipedia.org This enzymatic step introduces structural modifications that prime the molecule for the subsequent ring contraction.
Enzymatic Catalysis of C-20 Hydroxylation and γ-Lactone Formation
CobG catalyzes two key modifications to precorrin-3A: hydroxylation at the C-20 position and the formation of a γ-lactone ring involving the acetate (B1210297) side chain on ring A. nih.govnih.govkent.ac.uk The hydroxylation at C-20 generates a tertiary alcohol. nih.gov Simultaneously, a γ-lactone is formed between the carboxylate group of the acetate side chain on ring A and C-1 of precorrin-3B. kent.ac.uk These modifications result in the formation of precorrin-3B, an intermediate containing a masked pinacol (B44631) structure that is set up for the ring contraction reaction. nih.gov
Role of Fe-S Clusters and Monooxygenase Activity in CobG
CobG functions as a monooxygenase, requiring molecular oxygen for its activity. nih.govsoton.ac.uk Oxygen is incorporated into the macrocycle at the C-20 position. researchgate.net Research indicates that CobG contains both a non-heme iron and an Fe-S center. researchgate.net Structural similarities between CobG and assimilatory sulfite (B76179) and nitrite (B80452) reductases, which contain [4Fe-4S] clusters, suggest that precorrin-3A may bind in close proximity to the Fe-S cluster. researchgate.net A proposed mechanism suggests that the mononuclear non-heme iron likely binds molecular oxygen. researchgate.net An electron from the [4Fe-4S] center is then transferred to generate a peroxy and subsequently an Fe(III)-O species. researchgate.net This activated oxygen species is then involved in the hydroxylation at C-20. researchgate.net
Precorrin-3B to Precorrin-4 (B1235051) Transformation by Precorrin-3B C17-Methyltransferase (CobJ)
Following the action of CobG, precorrin-3B is transformed into precorrin-4 by the enzyme precorrin-3B C17-methyltransferase, also known as CobJ. nih.govqmul.ac.ukwikipedia.org This is a crucial step that involves both methylation and the characteristic ring contraction of the corrin (B1236194) pathway. qmul.ac.ukwikipedia.org
The reaction catalyzed by CobJ is:
S-adenosyl-L-methionine + precorrin-3B = S-adenosyl-L-homocysteine + precorrin-4 qmul.ac.ukwikipedia.org
CobJ is a methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. mpg.denih.gov
Ring Contraction Mechanism and C-17 Methylation
The transformation catalyzed by CobJ is a pivotal step where the tetrapyrrole ring undergoes contraction. qmul.ac.ukwikipedia.org This process is initiated by the methylation at the C-17 position of precorrin-3B by CobJ. asm.org The methylation at C-17 is coupled with a masked pinacol rearrangement. nih.govnih.gov This rearrangement leads to the extrusion of the C-20 meso carbon, which was previously methylated by CobI and hydroxylated by CobG. nih.govnih.gov The extruded C-20 carbon, along with its attached methyl group, is released as an acetyl group that becomes attached to C-1 of the contracting macrocycle in precorrin-4. mpg.deasm.org Thus, CobJ is a bifunctional enzyme, mediating both the C-17 methylation and the ring contraction. nih.gov
Stereochemical Control in Enzymatic Ring Contraction
While the detailed stereochemical control exerted by CobJ during the ring contraction is complex, the enzymatic nature of the process ensures specific regio- and stereochemistry, a hallmark of biological synthesis. researchgate.net The masked pinacol rearrangement catalyzed by CobJ leads to the formation of the contracted corrin ring system found in precorrin-4. nih.govnih.gov This controlled rearrangement is essential for establishing the correct stereochemistry of the resulting precorrin-4 molecule, which is a necessary precursor for the downstream steps of cobalamin biosynthesis. nih.govqmul.ac.uk
Subsequent Methylation Events and Further Transformations (Precorrin-4 to Precorrin-6x)
Following the formation of precorrin-4, further methylation events and structural transformations occur in the pathway towards cobalamin. In the aerobic pathway, precorrin-4 is methylated at the C-11 position by the enzyme CobM, yielding precorrin-5 (B1231413). ebi.ac.ukwikipedia.org The acetyl group attached to C-1 in precorrin-4 is subsequently removed. researchgate.net The enzyme CobF is involved in the C-1 methylation step and the concomitant loss of the acetyl group as acetic acid in the aerobic pathway, thus acting as both a deacetylase and a methyltransferase. researchgate.net Methylation at C-11 is thought to create a conjugated system that facilitates the elimination of the acetyl group. researchgate.net The product of this reaction is precorrin-6A. researchgate.net
In the anaerobic pathway, the intermediates are cobalt-containing, such as cobalt-precorrin-4. nih.govuni.lu Cobalt-precorrin-4 is converted to cobalt-precorrin-5A through methylation at C-11, catalyzed by the enzyme CbiF. nih.govasm.org Unlike precorrin-5 in the aerobic pathway, cobalt-precorrin-5A still retains the δ-lactone ring formed during the CbiH-catalyzed ring contraction. nih.gov The subsequent step involves CbiG, which opens the δ-lactone ring and extrudes the methylated C-20 position as acetaldehyde (B116499), generating cobalt-precorrin-5B. nih.govpnas.orgpnas.org CbiG is responsible for both the lactone ring opening and the deacylation (extrusion of the two-carbon fragment). nih.gov
Further methylations occur at C-1 and C-15 in the anaerobic pathway. CbiD is necessary for the C-1 methylation, converting cobalt-precorrin-5B to cobalt-precorrin-6A. nih.govpnas.org CbiT is a bifunctional enzyme acting as both a C-15 methyltransferase and a decarboxylase. nih.gov It is thought that CbiT first catalyzes the C-15 methylation, followed by decarboxylation. nih.gov In some organisms utilizing the anaerobic pathway, the transformation of cobalt-precorrin-6B into cobalt-precorrin-8 is mediated by CbiE and CbiT, where CbiE is thought to be responsible for methylation at C-5, and CbiT couples the decarboxylation of the ring C acetate side chain with methylation at C-15. pnas.org In B. megaterium, a fused enzyme CbiET handles these steps. pnas.org The steps from cobalt-precorrin-5B to cob(II)yrinic acid a,c-diamide in the anaerobic pathway are chemically similar to those in the aerobic pathway, involving intermediates like cobalt-precorrin-6A, cobalt-precorrin-6B, and cobalt-precorrin-8. wikipedia.org
Anaerobic Cobalamin Biosynthesis Pathway (e.g., Salmonella enterica, Bacillus megaterium)
The anaerobic pathway for cobalamin biosynthesis is found in organisms such as Salmonella enterica and Bacillus megaterium. wikipedia.orgnih.gov This pathway is distinct from the aerobic route primarily in the timing of cobalt insertion and the mechanism of ring contraction, which occurs without the requirement for molecular oxygen. nih.govnih.govresearchgate.net The anaerobic pathway involves an early insertion of cobalt. nih.govmdpi.com
Early Cobalt Insertion and Formation of Cobalt-Precorrin-3
In the anaerobic pathway, cobalt is inserted at an early stage. nih.govmdpi.com Following the formation of precorrin-2 from uroporphyrinogen III, precorrin-2 is oxidized to sirohydrochlorin (B1196429) (Factor II). wikipedia.orgnih.govportlandpress.com Cobalt is then inserted into sirohydrochlorin by a cobaltochelatase, such as CbiX or CbiK, to yield cobalt-factor II (cobalt-sirohydrochlorin). asm.orgwikipedia.orgmdpi.comportlandpress.com CbiL then methylates cobalt-factor II at the C-20 position, producing cobalt-factor III. wikipedia.orgnih.govportlandpress.comresearchgate.netebi.ac.uk Cobalt-factor III appears to be the substrate for the subsequent ring contraction step. nih.govresearchgate.netsoton.ac.uk While cobalt-precorrin-3 is also mentioned as a substrate for CbiH, cobalt-factor III, the product of CbiL, is considered the likely substrate for ring contraction in the anaerobic pathway. nih.govportlandpress.comresearchgate.net If cobalt-precorrin-3 were the direct substrate for CbiH, cobalt-factor III would need to undergo a two-electron reduction. portlandpress.com
Cobalt-Precorrin-3 to Cobalt-Precorrin-4 Transformation by CbiH
The transformation of cobalt-precorrin-3 (or cobalt-factor III) to cobalt-precorrin-4 is a critical ring contraction step in the anaerobic pathway, catalyzed by the enzyme CbiH. nih.govnih.govportlandpress.comresearchgate.net This reaction involves methylation at C-17 and the contraction of the macrocycle. nih.govnih.govportlandpress.comsoton.ac.uk In Salmonella typhimurium, a single enzyme, CbiH, is responsible for this ring contraction. nih.govcapes.gov.br The process requires the presence of cobalt. nih.govcapes.gov.br CbiH functions as a C-17 methyltransferase and mediates both the ring contraction and lactonization, yielding cobalt-precorrin-4 (also isolated as cobalt-factor IV). nih.govsoton.ac.ukcapes.gov.br Studies with purified recombinant CbiH60 from B. megaterium have shown that it can convert both cobalt-precorrin-3 and cobalt-factor III into cobalt-precorrin-4 in high yields. nih.govebi.ac.ukresearchgate.net
C-17 Methylation and Ring Contraction without Molecular Oxygen
A key feature of the anaerobic pathway is that the C-17 methylation and ring contraction catalyzed by CbiH occur without the involvement of molecular oxygen. researchgate.net In contrast, the aerobic pathway utilizes molecular oxygen for ring contraction, mediated by different enzymes (CobG and CobJ). nih.govcapes.gov.br CbiH directly catalyzes the methylation at C-17 and the ring contraction event. nih.govportlandpress.comsoton.ac.uk This non-oxidative rearrangement is a defining characteristic of the ancient anaerobic route to cobalamin. nih.govcapes.gov.br
Formation of δ-Lactone during Anaerobic Ring Contraction
During the CbiH-catalyzed transformation of cobalt-precorrin-3 (or cobalt-factor III) to cobalt-precorrin-4, a δ-lactone ring is formed on ring A. pnas.orgresearchgate.netnih.govsoton.ac.uk This lactone formation involves the ring A acetate side chain and the C-20 position. pnas.orgsoton.ac.uk The formation of this δ-lactone is mediated by CbiH as part of the ring contraction process. nih.govsoton.ac.uk The presence of the δ-lactone ring is a unique characteristic of cobalt-precorrin-4 produced via the anaerobic pathway. soton.ac.uk
Role of Cobalt Co-factors and [4Fe-4S] Centers in CbiH Activity
The activity of CbiH in catalyzing the anaerobic ring contraction is influenced by cobalt and, in some cases, iron-sulfur centers. The process requires the presence of cobalt complexed with the precorrin substrate. nih.govcapes.gov.br In B. megaterium, the CbiH60 enzyme has been characterized and shown to contain a [4Fe-4S] center. nih.govebi.ac.ukresearchgate.net Assays with purified CbiH60 demonstrate that the conversion of cobalt-factor III to cobalt-precorrin-4 is dependent upon an intact Fe-S center and a reducing agent like DTT. nih.govebi.ac.ukresearchgate.net This suggests that the [4Fe-4S] cluster may be involved in the reduction of cobalt factor III to cobalt-precorrin-3, which is then transformed into cobalt-precorrin-4. nih.gov The reaction with cobalt-precorrin-3 as a substrate, however, only requires SAM. nih.gov Another distinct CbiH found in some archaeal species, such as M. thermoautotrophicus, contains multiple Fe-S centers. portlandpress.comresearchgate.net The presence and role of these redox groups highlight the complex enzymatic mechanisms involved in anaerobic ring contraction. portlandpress.com
Comparative Mechanistic Analysis of Aerobic vs. Anaerobic Ring Contraction
The biosynthesis of cobalamin (vitamin B12) involves a unique tetrapyrrole ring contraction process, a pivotal step that transforms a macrocyclic structure into the smaller corrin ring system. This contraction, occurring between pyrrole (B145914) rings A and D with the extrusion of a one-carbon unit (originally the C-20 meso carbon), proceeds through distinct enzymatic mechanisms depending on the organism's oxygen requirement for cobalamin synthesis: the aerobic and anaerobic pathways. The intermediate precorrin-3 plays a central role in initiating this crucial rearrangement in both routes, albeit with differing enzymatic machinery and substrate modifications.
In the aerobic pathway, exemplified by organisms like Pseudomonas denitrificans, the ring contraction is a two-step process involving the enzymes CobG and CobJ. The initial step is catalyzed by CobG, a monooxygenase that acts upon precorrin-3A (or precorrin-3) qmul.ac.uksoton.ac.ukresearchgate.net. This reaction requires molecular oxygen and results in the formation of precorrin-3B (also known as precorrin-3x) qmul.ac.uksoton.ac.ukresearchgate.netacs.orgnih.govmdpi.com. Precorrin-3B is characterized by the introduction of a tertiary alcohol and the formation of a γ-lactone ring involving the C-20 position and the acetic acid side chain on ring A soton.ac.ukresearchgate.netebi.ac.uk. Subsequently, precorrin-3B serves as the substrate for CobJ, a S-adenosyl-L-methionine (SAM)-dependent C17-methyltransferase (EC 2.1.1.131) qmul.ac.uknih.govmdpi.comebi.ac.ukenzyme-database.orgwikipedia.org. The methylation at the C-17 position by CobJ is directly coupled to or triggers the ring contraction soton.ac.ukresearchgate.netnih.govukri.orgresearchgate.netpsu.edu. This rearrangement is often described as a masked pinacol rearrangement, leading to the formation of precorrin-4 soton.ac.ukresearchgate.netnih.govukri.orgresearchgate.netpsu.edu. In this aerobic mechanism, the extruded C-20 carbon, along with its attached methyl group, remains linked to C-1 as an acetyl group in the resulting precorrin-4 structure ebi.ac.uk. Cobalt insertion occurs at a later stage in the aerobic pathway, after the ring contraction and several methylation steps soton.ac.uknih.govpnas.orgmdpi.com.
Conversely, the anaerobic pathway, found in organisms such as Salmonella enterica and Bacillus megaterium, performs the ring contraction without the requirement for molecular oxygen researchgate.netpnas.orgnih.govclockss.org. A key distinction is the early insertion of cobalt into the macrocycle, typically at the precorrin-2 or factor II stage, catalyzed by a cobaltochelatase (CbiX or CbiK) researchgate.netnih.govpnas.orgmdpi.comnih.govnih.govpnas.org. Therefore, the substrate for the ring contraction in the anaerobic pathway is a cobalt-containing intermediate, specifically cobalt-precorrin-3 (or cobalt factor III) mdpi.compnas.orgnih.govnih.govpnas.org. The ring contraction in this pathway is catalyzed by the enzyme CbiH (cobalt-factor III methyltransferase), which is also a SAM-dependent methyltransferase responsible for C-17 methylation mdpi.comebi.ac.uknih.gov. The C-17 methylation of cobalt-precorrin-3 by CbiH directly yields the ring-contracted product, cobalt-precorrin-4 mdpi.comebi.ac.uknih.govnih.gov. Unlike the aerobic route, the anaerobic mechanism for extruding the C-20 carbon may involve different intermediates, potentially including a cyclopropane (B1198618) or δ-lactone formation at C-20 pnas.org. Research findings indicate that CbiH contains a [4Fe-4S] center, suggesting a role for this cluster in the enzymatic mechanism researchgate.netnih.gov. Furthermore, studies have observed oxygen exchange in the ring A acetate side chain during anaerobic ring contraction, a phenomenon not paralleled in the aerobic pathway acs.orgpnas.orgclockss.org. The extruded C-20 unit is later released as acetaldehyde in the anaerobic pathway mdpi.compnas.org.
The comparative analysis highlights the convergent outcome of ring contraction at the precorrin-3 stage in both pathways, leading to the formation of a corrinoid structure, but achieved through divergent enzymatic strategies adapted to the presence or absence of oxygen and the timing of cobalt insertion.
Comparative Data on Aerobic and Anaerobic Ring Contraction involving Precorrin-3
| Feature | Aerobic Pathway | Anaerobic Pathway |
| Oxygen Requirement | Required | Not Required |
| Cobalt Insertion | Late (after ring contraction) | Early (before ring contraction) |
| Key Enzymes | CobG (Monooxygenase), CobJ (C17-Methyltransferase) soton.ac.ukresearchgate.net | CbiH (C17-Methyltransferase) mdpi.comebi.ac.uknih.govnih.gov |
| Precorrin-3 Form | Precorrin-3A -> Precorrin-3B (metal-free) qmul.ac.uksoton.ac.ukresearchgate.net | Cobalt-precorrin-3 (Cobalt-containing) mdpi.compnas.orgnih.govnih.gov |
| C17 Methyltransferase | CobJ (EC 2.1.1.131) qmul.ac.ukenzyme-database.orgwikipedia.org | CbiH (EC 2.1.1.272 or no EC number) qmul.ac.ukmdpi.comenzyme-database.org |
| C-20 Fate | Remains as acetyl group on C-1 in precorrin-4 ebi.ac.uk | Extruded later as acetaldehyde mdpi.compnas.org |
| Proposed Mechanism | Masked Pinacol Rearrangement soton.ac.ukresearchgate.netnih.govukri.orgresearchgate.netpsu.edu | May involve cyclopropane or δ-lactone pnas.org |
| CbiH Cofactor | N/A | [4Fe-4S] cluster researchgate.netnih.gov |
Structural Biology and Spectroscopic Characterization of Precorrin 3 Intermediates and Associated Enzymes
Structural Elucidation of Precorrin-3 and its Derivatives
The precise structural determination of precorrin-3 and its derivatives, such as precorrin-3B and cobalt-precorrin-3, has been achieved through a combination of spectroscopic methods. These techniques provide detailed insights into the molecular architecture, including the arrangement of atoms, the nature of chemical bonds, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
NMR spectroscopy is a powerful tool for determining the structure and conformation of organic molecules in solution. For precorrin-3, NMR, particularly 13C-NMR, has been instrumental in revealing subtle structural features and the influence of methyl group additions on the conjugated system. Analysis of 13C-NMR spectra of precorrin-3 has shown differences compared to precorrin-2 (B1239101), reflecting the impact of the methyl group at C-20 on the electronic distribution within the dipyrrocorphin chromophore. clockss.orgnih.govacs.org This technique can also provide information about the tautomeric forms present, which are isomers that differ in the position of a proton and a double bond. While solving the structure of some intermediates like cobalt-precorrin-6B by NMR has been challenging due to the presence of multiple tautomeric species, NMR has been successfully applied to characterize other precorrinoids and related intermediates in the B12 pathway. pnas.orgpsu.edunih.govepa.gov
NMR studies, including 1D 13C NMR, 1D 1H NMR, and 2D 1H-13C correlation experiments, have been used in conjunction with isotopic labeling to assign resonances and determine the structure of intermediates like precorrin-8x, providing self-consistent data that support proposed structures. psu.edu
Mass Spectrometry and Isotope Labeling for Molecular Identity and Reaction Monitoring
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of precorrin-3 and its derivatives, confirming their molecular identity. Coupled with isotope labeling, MS allows researchers to track the incorporation of specific atoms from labeled precursors into the precorrin structure, providing crucial evidence for proposed biosynthetic routes and reaction mechanisms. wikipedia.orgcpcscientific.comwikipedia.org
For example, the enzymatic synthesis of precorrin-3 from 13C-enriched 5-aminolevulinic acid (ALA) and [13C]SAM, followed by MS analysis, confirms the addition of methyl groups. nih.govacs.org Isotope labeling studies coupled with infrared spectroscopy and MS were used to determine the structure of precorrin-3B, revealing the inclusion of an oxygen atom and the formation of a γ-lactone ring and a hydroxyl group at C-20. soton.ac.ukrsc.org MS has also been used to detect and monitor the formation of various precorrin intermediates, although some, like cobalt-precorrin-6B, have been found to be unstable for MS analysis. pnas.org The mass of cobalt-precorrin-3 has been detected at m/z 951, consistent with its molecular formula. pnas.orgnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared light at specific wavelengths. spectroscopyonline.comlibretexts.orgmdpi.comuniversallab.org This technique has been applied in the structural characterization of precorrin-3 derivatives, such as precorrin-3B. soton.ac.ukrsc.org FTIR spectroscopy can reveal the presence of characteristic functional groups like carbonyl (C=O), hydroxyl (O-H), and C-H bonds, which are indicative of the chemical modifications occurring during the biosynthetic pathway. spectroscopyonline.comlibretexts.orgmdpi.comuniversallab.org The interpretation of FTIR spectra involves analyzing the position, shape, and intensity of peaks, which correspond to the vibrational modes of specific chemical bonds. spectroscopyonline.comuniversallab.org
Enzyme-Intermediate Complexes and Substrate Channeling Phenomena
The enzymes involved in precorrin-3 biosynthesis and subsequent transformations often interact closely with their substrates and intermediates, potentially forming transient complexes. The concept of substrate channeling suggests that intermediates are passed directly from one enzyme to the next without diffusing into the bulk solvent. encyclopedia.pubnih.govresearchgate.net This can enhance reaction efficiency and protect labile intermediates from degradation.
Advanced Spectroscopic Techniques for Investigating Enzymatic Mechanisms
Advanced spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, are crucial for investigating the mechanisms of enzymes involved in precorrin-3 metabolism, particularly metalloenzymes that contain paramagnetic metal ions or generate radical intermediates. universite-paris-saclay.frutsa.edunih.gov
Many enzymes in the cobalamin biosynthesis pathway are metalloenzymes, and EPR spectroscopy can provide valuable information about the electronic structure and environment of metal centers, as well as the detection and characterization of free radicals involved in catalysis. universite-paris-saclay.frutsa.edunih.govnih.gov For example, EPR spectroscopy has been used to characterize enzymes like CbiH60, involved in the anaerobic ring contraction step, and has shown the presence of a [4Fe-4S] center. nih.govresearchgate.netresearchgate.net EPR studies have also been applied to characterize early steps of the anaerobic B12 pathway, including cobalt chelation and methylation reactions. researchgate.net Changes in EPR spectra during enzymatic reactions, such as the conversion of cobalt(II)-precorrin-6B to cobalt(II)-precorrin-8, can indicate changes in the electronic structure and the environment of the cobalt ion. pnas.org
Genetic Organization and Regulatory Aspects of Precorrin 3 Metabolism
Genomic Localization and Transcriptional Regulation of cob and cbi Genes Encoding Precorrin-3 Modifying Enzymes
The genes involved in cobalamin biosynthesis, including those that modify precorrin-3, are often organized into gene clusters or operons in prokaryotic genomes. In Salmonella typhimurium, the genes for anaerobic cobalamin biosynthesis are primarily located within a large cob operon, approximately 17.5 kb in size, containing 20 genes asm.orgnih.gov. This operon includes cbi genes responsible for the conversion of precorrin-2 (B1239101) to cobinamide nih.govnih.gov. The cbi gene order is conserved among different B12 producers like Listeria and Salmonella researchgate.net. In Lactobacillus coryniformis, in silico genomic analysis revealed 32 open reading frames (ORFs) related to coenzyme B12 production (cbi, cob, hem, and cbl gene cluster) located adjacent to the pdu operon, which encodes enzymes for propanediol (B1597323) utilization nih.gov. This clustering suggests a potential link between cobalamin biosynthesis and the metabolic pathways that require it as a cofactor nih.gov.
In the aerobic pathway, as studied in Pseudomonas denitrificans, the cob genes are also organized into operons. For instance, the cobG gene, encoding precorrin-3B synthase, is located in Opn1, while other methyltransferases like cobI, cobJ, cobM, cobL, and cobF are found in different operons oup.com. The gene organization in specific regions can be unusual, as seen with the cobK and cobJ genes in Paracoccus denitrificans, which are transcribed convergently researchgate.net.
Transcriptional regulation of these gene clusters is crucial for controlling cobalamin production. In Salmonella typhimurium, the cob operon is regulated by the pocR gene product and is also influenced by factors such as cyclic AMP levels and the cellular redox state harvard.edu. Additionally, the operon is transcriptionally regulated by adenosylcobalamin, the end-product of the pathway harvard.edu. This end-product repression ensures that cobalamin synthesis is downregulated when sufficient levels are present researchgate.net.
In Pseudomonas denitrificans, the expression of several cob operons is regulated by B12-responsive riboswitches, which are cis-acting mRNA control elements oup.com. These riboswitches modulate gene expression at the transcriptional and/or translational levels oup.com. In the presence of coenzyme B12, the riboswitch undergoes a conformational change, leading to the formation of a hairpin loop that can act as a transcriptional terminator or inhibit translation oup.com. Experimental studies in P. denitrificans have shown that the transcription of genes like cobG, cobW, cbtB, and btuB is significantly suppressed by coenzyme B12, with varying degrees of repression depending on the specific riboswitch oup.com.
The genomic localization of cob and cbi genes adjacent to genes encoding enzymes that require cobalamin, or genes involved in cobalt transport (btu genes), is a common theme observed through comparative genomics researchgate.netoup.com. This proximity can facilitate coordinated expression and regulation of cobalamin synthesis and utilization oup.com.
Comparative Genomics and Evolutionary Divergence of Pathways
Comparative genomics has been instrumental in understanding the organization and evolution of the cobalamin biosynthetic pathways. The presence and arrangement of cob and cbi genes vary across different prokaryotic organisms, reflecting the evolutionary divergence of the aerobic and anaerobic routes.
The anaerobic pathway is considered the more ancient route and is prevalent among bacteria, while the aerobic pathway is largely restricted to members of the Proteobacteria mdpi.com. The enzymes and their encoding genes in these two pathways are largely non-orthologous starting from the precorrin-2 stage mdpi.com. For example, the ring contraction of precorrin-3 involves distinct enzymes: CobJ in the aerobic pathway and CbiH in the anaerobic pathway nih.govebi.ac.uk.
Comparative genomic analyses of cobalamin synthesis gene clusters have identified a multitude of potential cobalt transporters, including those from the NiCoT family, often located in the vicinity of cob/cbi genes oup.com. The localization of these transporter genes near the biosynthesis genes suggests a co-evolutionary relationship and coordinated regulation of cobalt uptake and cobalamin production oup.com.
The gene order within cbi clusters involved in the anaerobic pathway is generally conserved across different species like Salmonella and Listeria researchgate.net. However, variations exist, such as the unexpected location of hem genes among the cbi-cob genes in L. coryniformis, which is not commonly observed nih.gov. This suggests potential genomic rearrangements or horizontal gene transfer events during the evolution of these pathways nih.gov.
The evolutionary history of tetrapyrrole biosynthesis, including the divergence towards cobalamin, heme, chlorophyll (B73375), and siroheme (B1205354), originates from the common precursor uroporphyrinogen III nih.govxray.cz. Comparative studies of the enzymes involved, such as cobalt chelatases (CbiK) and ferrochelatases, even with low sequence similarity, reveal structural resemblances that support a divergent evolutionary connection between these pathways xray.cz.
Implications of Gene Fusions and Bifunctional Enzymes in Precorrin-3 Transformations
Gene fusions and the resulting bifunctional enzymes play a significant role in the efficiency and regulation of metabolic pathways, including cobalamin biosynthesis. These fused enzymes can channel intermediates between catalytic domains, preventing diffusion and potential side reactions.
In the context of precorrin-3 metabolism, bifunctional enzymes are observed in both aerobic and anaerobic pathways. For instance, in Mycobacterium, the precorrin-3B C17-methyltransferase domain (related to CobJ/CbiH) is fused with the precorrin-2 C20-methyltransferase domain (related to CobI) into a single bifunctional enzyme known as CobIJ ebi.ac.ukepfl.ch. This fusion enzyme in Mycobacterium tuberculosis is a probable CobI-CobJ fusion protein, acting as both S-adenosyl-L-methionine-precorrin-2 methyltransferase and precorrin-3 methylase epfl.ch.
In the aerobic pathway, the enzyme CobJ is described as a bifunctional precorrin-3B C17-methyltransferase mdpi.com. It is involved in both inserting a methyl group at C-17 and catalyzing the ring contraction of precorrin-3B nih.gov.
In the anaerobic pathway, while CbiH is primarily known as the precorrin-3 C17-methyltransferase responsible for ring contraction, fusions involving CbiH have also been noted. The InterPro entry IPR014422 represents a bifunctional enzyme containing both CbiH (precorrin-3B C17-methyltransferase) and CbiC (precorrin-8X methylmutase) domains ebi.ac.ukmpg.de. This suggests that in some organisms, the enzyme responsible for the C17 methylation of precorrin-3 is physically linked to an enzyme acting much later in the pathway, potentially facilitating coordinated reactions or regulation.
Another example of a potentially bifunctional enzyme relevant to the steps leading to precorrin-3 is the HemD/CobA protein found in L. coryniformis, which is encoded by a single polypeptide with both uroporphyrinogen III synthase and methyltransferase activity nih.gov. While this enzyme acts earlier in the pathway (converting uroporphyrinogen III to precorrin-2), it exemplifies the strategy of enzyme fusion in this biosynthetic route nih.gov.
These gene fusions and bifunctional enzymes highlight evolutionary adaptations that likely enhance the efficiency and regulation of the complex cobalamin biosynthetic pathway, including the critical steps involving the modification of precorrin-3.
Advanced Methodologies and Research Frontiers in Precorrin 3 Investigations
In Vitro Multi-Enzyme Reconstitution for Pathway Segment Analysis
In vitro multi-enzyme reconstitution is a powerful technique used to dissect complex biochemical pathways, including the biosynthesis of vitamin B12. This method involves the isolation and purification of individual enzymes from the pathway and their subsequent combination in a controlled reaction environment with the necessary substrates and cofactors. This allows researchers to study specific segments of the pathway, identify the enzymes involved in particular transformations, and characterize the intermediates produced.
For instance, the enzymatic synthesis and structural characterization of precorrin-3 from 5-aminolevulinic acid (ALA) have been achieved using a multi-enzyme system. This system typically includes ALA dehydratase, porphobilinogen (B132115) deaminase, uro'gen III synthetase, and the S-adenosyl-L-methionine (SAM)-dependent uro'gen III methyltransferase (M-1) and precorrin-2 (B1239101) methyltransferase (M-2) in the presence of [13C]SAM. nih.gov This approach enabled the production of 13C-enriched isotopomers of precorrin-3, which were then used for structural determination. nih.gov
Multi-enzyme reconstitution has been crucial in elucidating the steps immediately following precorrin 3. In the aerobic pathway, enzymes like CobG and CobJ from Pseudomonas denitrificans are responsible for converting precorrin-3 to precorrin-4 (B1235051). nih.gov CobG catalyzes the oxidation of precorrin-3 to precorrin-3x (a hydroxy lactone), while CobJ is a SAM-dependent C-17 methyltransferase necessary for ring contraction. nih.gov In vitro studies reconstituting these enzymes have helped define their specific roles and the sequence of reactions. Similarly, in the anaerobic pathway, the conversion of cobalt-precorrin-2 to cobalt-precorrin-3 is catalyzed by CbiL, a SAM-dependent methyltransferase. mdpi.com Subsequent steps involving CbiH (cobalt-precorrin-3 C17-methyltransferase) to produce the ring-contracted cobalt-precorrin-4 have also been investigated using reconstituted systems. mdpi.com
The ability to combine purified enzymes in a single reaction vessel has even allowed for the multi-enzyme synthesis of advanced precursors like hydrogenobyrinic acid from ALA, demonstrating the feasibility of reconstituting large segments of the pathway in vitro. nih.gov This facilitated the identification of the 12 biosynthetic enzymes involved in corrin (B1236194) synthesis from precorrin-3. nih.gov
Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation
Genetic engineering and synthetic biology provide powerful tools to manipulate the corrinoid biosynthetic pathway and enhance the production or study of intermediates like this compound. These approaches involve modifying the genes encoding the biosynthetic enzymes, expressing these genes in heterologous hosts, or designing artificial pathways.
Overexpression of genes encoding enzymes upstream and downstream of this compound has been instrumental in producing sufficient quantities of intermediates for characterization. For example, cloning and overexpression of genes necessary for the conversion of ALA to precorrin-3 and those required for the synthesis of hydrogenobyrinic acid from precorrin-3 have been reported. nih.gov This genetic manipulation allowed for the accumulation of precorrin-3 and its downstream products, facilitating their isolation and study. nih.gov
Genetic engineering has also been used to create strains that accumulate specific intermediates by blocking downstream steps. By deleting or downregulating genes encoding enzymes that act on this compound, researchers can cause this compound to accumulate, making its isolation and characterization easier. This has been particularly useful in studying unstable intermediates.
Furthermore, synthetic biology approaches aim to refactor or redesign biosynthetic pathways for improved efficiency or the production of novel corrinoids. This can involve assembling genes from different organisms or engineering enzymes with altered specificities. The utilization of heterologous genes for improved vitamin B12 production, including those involved in the this compound stage, has been explored. sciencenet.cn
Genetic engineering has also aided in the identification of enzyme functions. For instance, genetic evidence suggested the involvement of CbiB in the anaerobic pathway, although experimental evidence for the functions of many cbi gene-encoded enzymes between precorrin-2 and adenosyl-cobinamide, including those acting on cobalt-precorrin 3, proved elusive initially. asm.org However, through a combination of genetic engineering, enzymology, and spectroscopy, the functions of several cbi enzymes involved in the transformation of precorrin-2 to adenosyl-cobinamide have been confirmed. asm.org
Computational Modeling and Molecular Dynamics Simulations of Precorrin-3 Reactivity and Enzyme-Substrate Interactions
Computational modeling and molecular dynamics (MD) simulations play an increasingly important role in understanding the intricate mechanisms of this compound biosynthesis and the interaction of this compound with its cognate enzymes. These methods can provide insights that are difficult or impossible to obtain through experimental techniques alone.
Molecular dynamics simulations can be used to model the dynamic behavior of enzymes involved in this compound metabolism, such as methyltransferases and the ring-contracting enzyme. These simulations can help visualize how this compound binds to the enzyme active site, the conformational changes that occur upon substrate binding, and the movement of catalytic residues. This information is crucial for understanding the catalytic mechanism.
Furthermore, computational methods can be employed to study the reactivity of this compound itself. By calculating the electronic structure and potential energy surfaces of this compound and transition states, researchers can gain insights into why certain carbons are targeted for methylation or oxidation and how the molecule undergoes ring contraction.
While specific detailed examples of computational modeling focused solely on this compound reactivity and enzyme-substrate interactions were not extensively detailed in the provided search results, the application of such methods to corrinoid biosynthesis in general is acknowledged. asm.org Computational studies on cobalt corrins using molecular dynamics methods have been reported, indicating the applicability of these techniques to understanding the behavior of these complex molecules and their interactions with proteins. asm.org As the structures of enzymes involved in this compound metabolism become available, computational modeling will become even more valuable in complementing experimental studies to fully elucidate the reaction mechanisms.
Identification and Characterization of Elusive Intermediates and Enzymatic Steps in Corrinoid Biosynthesis
The corrinoid biosynthetic pathway involves a series of complex transformations, and some intermediates are highly unstable, making their isolation and characterization challenging. Advanced methodologies have been crucial in identifying and characterizing these elusive molecules and the enzymatic steps that produce them from this compound or its precursors.
This compound itself was an intermediate whose structure and enzymatic synthesis were elucidated through multi-enzyme reconstitution and spectroscopic techniques like 13C-labelling and FTIR. nih.govresearchgate.net Its oxidized form, precorrin-3x, a hydroxy lactone, was identified as a product of CobG activity on precorrin-3 in the aerobic pathway. nih.gov
The steps immediately following this compound involve further methylations and the critical ring contraction event. In the aerobic pathway, the conversion of precorrin-3A to precorrin-6A involves four enzymes, introducing methyl groups at C-17 (CobJ), C-11 (CobM), and C-1 (CobF). qmul.ac.ukexpasy.org The structures of intermediates like precorrin-4, precorrin-5 (B1231413), and precorrin-6A were determined through rigorous analysis, often involving NMR spectroscopy of isotopically enriched preparations. researchgate.net
In the anaerobic pathway, the intermediates are cobalt-containing, and their instability has historically made them even more challenging to study. pnas.org However, recent efforts using homologously overproduced enzymes and techniques like EPR spectroscopy have allowed for the isolation and characterization of previously elusive intermediates between uroporphyrinogen III and cobyrinic acid, including those downstream of cobalt-precorrin 3. pnas.orgresearchgate.net For example, cobalt-precorrin-5A and -5B, two new intermediates on the anaerobic pathway, were synthesized using overexpressed enzymes and their structures established by multidimensional NMR spectroscopy. acs.org This work defined the roles of CbiF (C-11 methylase) and CbiG (responsible for δ-lactone ring opening and C2 extrusion) in the anaerobic pathway. acs.org
An enzyme-trap approach, where unstable intermediates are captured as tightly-bound enzyme-product complexes using His-tagged terminal enzymes, has also proven effective in isolating transient metabolites in the aerobic pathway, including those between precorrin-4 and hydrogenobyrinic acid. nih.gov This method, combined with serial reconstitution, has aided in delineating the reactions catalyzed by enzymes like CobL and formally elucidating intermediates such as precorrin-7. nih.gov
The identification and characterization of these elusive intermediates and the enzymes acting upon them, building upon the foundation of understanding this compound, continue to refine our knowledge of the intricate corrinoid biosynthetic routes.
Here are some of the enzymes involved in the transformations related to this compound:
| Enzyme Name | Organism (Example) | Reaction Catalyzed (Context of this compound) | Pathway (Aerobic/Anaerobic) | PubChem CID (if available for enzyme) |
| Precorrin-3B synthase (CobG) | Pseudomonas denitrificans | Oxidation of precorrin-3 to precorrin-3x (hydroxy lactone) | Aerobic | - |
| Precorrin-3B C17-methyltransferase (CobJ) | Pseudomonas denitrificans | Methylation of precorrin-3B at C-17, leading to ring contraction and formation of precorrin-4. nih.govontosight.aiexpasy.org | Aerobic | - |
| Cobalt-precorrin-2 C20-methyltransferase (CbiL) | Salmonella enterica | Methylation of cobalt-precorrin-2 at C-20 to form cobalt-precorrin-3. mdpi.compnas.org | Anaerobic | - |
| Cobalt-precorrin-3 C17-methyltransferase (CbiH) | Salmonella enterica | Methylation at C-17 of cobalt-precorrin-3, resulting in ring contraction and cobalt-precorrin-4. mdpi.comnih.gov | Anaerobic | - |
Q & A
Q. What is the enzymatic role of precorrin-3 in vitamin B₁₂ biosynthesis, and how can its metabolic intermediates be experimentally tracked?
Precorrin-3 is a key intermediate in both anaerobic and aerobic pathways of vitamin B₁₂ synthesis. In anaerobic pathways, precorrin-3 is converted into cobyrinic acid via methyltransferase-dependent steps, while aerobic pathways involve additional oxygenation and rearrangement. To track intermediates, researchers use isotopic labeling (e.g., ¹³C or ²H) combined with high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to isolate and identify transient metabolites. Genetic knockout studies in Pseudomonas denitrificans and Synechocystis PCC 6803 have elucidated enzyme-substrate relationships, such as the role of CobI (a methyltransferase) in modifying precorrin-3 .
Q. What experimental models are optimal for studying precorrin-3 biosynthesis in vitro?
Pseudomonas denitrificans and Limosilactobacillus reuteri DSM 20016 are well-characterized models due to their fully mapped cobalamin pathways. Recombinant enzyme assays using purified Cob proteins (e.g., CobF, CobI) enable stepwise analysis of precorrin-3 methylation and isomerization. In vitro systems often require S-adenosylmethionine (SAM) as a methyl donor and strict anaerobic conditions to replicate native enzymatic activity .
Q. How do anaerobic and aerobic pathways differ in precorrin-3 metabolism?
- Anaerobic pathway : Precorrin-3 undergoes methylation by SAM-dependent enzymes (e.g., CobI) to form precorrin-4, eventually leading to cobyrinic acid.
- Aerobic pathway : Precorrin-3B is oxygenated into precorrin-3A, followed by additional methylation and ring contraction steps. Key differences include oxygen sensitivity (anaerobic enzymes like CobJ are inactivated by O₂) and intermediate stability. Comparative studies use isotopic tracing and enzyme inhibition assays to delineate pathway bifurcations .
Q. What methods are used to identify methyltransferases involved in precorrin-3 modification?
Genetic complementation assays in Agrobacterium tumefaciens mutants and SAM affinity chromatography are standard approaches. For example, CobF’s SAM-binding capability was confirmed via protein purification and kinetic assays. Homology modeling against known methyltransferases (e.g., CobA) further predicts active sites and substrate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed precorrin-3 metabolic pathways across bacterial species?
Discrepancies arise from species-specific enzyme promiscuity or pathway branching. Strategies include:
- Comparative metabolomics : Profiling intermediates in Synechocystis (aerobic) vs. P. denitrificans (anaerobic) under controlled O₂ levels.
- Enzyme activity assays : Testing substrate specificity of Cob proteins (e.g., CobL’s dual role in methylation and decarboxylation).
- Phylogenetic analysis : Correlating gene clusters (e.g., cob operons) with pathway dominance .
Q. How do substrate limitations in mutant strains (e.g., cbiE mutants) affect the interpretation of precorrin-3 isomerase activity?
In Synechocystis PCC 6803 cbiE mutants, reduced precorrin-8x and hydrogenobyrinic acid levels suggest feedback inhibition or enzyme saturation. Researchers use steady-state kinetics and substrate titration to distinguish between enzyme inefficiency and pathway bottlenecks. Overexpression of downstream enzymes (e.g., CobH) can bypass these limitations .
Q. What strategies optimize the detection of transient intermediates like precorrin-3B in metabolomic studies?
Q. How can CRISPR/Cas9-based genome editing clarify the regulatory role of cob operons in precorrin-3 metabolism?
Conditional knockouts of cob genes (e.g., cobF, cobM) in L. reuteri enable real-time analysis of pathway flux. Coupled with RNA-seq, this reveals feedback mechanisms, such as CoaR-mediated transcriptional regulation in response to cobalt availability. Electrophoretic mobility shift assays (EMSAs) further validate protein-DNA interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
